molecular formula C15H22O B14765959 alpha-Atlantone CAS No. 26294-59-7

alpha-Atlantone

Cat. No.: B14765959
CAS No.: 26294-59-7
M. Wt: 218.33 g/mol
InChI Key: OJEFBZMKKJTKKK-UELRPHRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Atlantone is a naturally occurring sesquiterpene ketone found in the essential oil of Cedrus atlantica, commonly known as the Atlas cedar. It is known for its distinctive aroma and is used in perfumery and aromatherapy. The compound has the molecular formula C15H22O and a molecular weight of 218.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Atlantone can be synthesized through various methods. One common synthetic route involves the cycloaddition reaction of this compound with m-chloroperbenzoic acid in dichloromethane (CH2Cl2). This reaction yields two diastereoisomers of 6-(3,4-epoxy-4-methylcyclohexyl)-2-methylhepta-2,5-dien-4-one .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oil from Cedrus atlantica using methods such as steam distillation or supercritical fluid extraction. The essential oil is then subjected to fractional distillation to isolate this compound.

Chemical Reactions Analysis

Scientific Research Applications

Alpha-Atlantone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-Atlantone involves its interaction with various molecular targets and pathways. For example, in the cycloaddition reaction, the compound undergoes a two-stage one-step mechanism, where the electron localization function and Parr functions predict the chemoselectivity of the reaction . This mechanism highlights the compound’s ability to form stable epoxide intermediates.

Comparison with Similar Compounds

Alpha-Atlantone can be compared with other similar sesquiterpene ketones, such as:

This compound is unique due to its specific molecular structure and the resulting chemical reactivity, particularly in forming epoxides through cycloaddition reactions .

Properties

CAS No.

26294-59-7

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5E)-2-methyl-6-[(1R)-4-methylcyclohex-3-en-1-yl]hepta-2,5-dien-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+/t14-/m0/s1

InChI Key

OJEFBZMKKJTKKK-UELRPHRMSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)/C(=C/C(=O)C=C(C)C)/C

Canonical SMILES

CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.